molecular formula C14H18BrNO3 B5149455 4-[(3-bromophenoxy)acetyl]-2,6-dimethylmorpholine

4-[(3-bromophenoxy)acetyl]-2,6-dimethylmorpholine

Cat. No. B5149455
M. Wt: 328.20 g/mol
InChI Key: VDZKSTVMXKMRGY-UHFFFAOYSA-N
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Description

4-[(3-bromophenoxy)acetyl]-2,6-dimethylmorpholine, also known as BPaM, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. BPaM is a morpholine derivative and is commonly used as a ligand in metal-catalyzed reactions.

Mechanism of Action

4-[(3-bromophenoxy)acetyl]-2,6-dimethylmorpholine acts as a ligand in metal-catalyzed reactions, facilitating the transfer of electrons between the metal and the substrate. This mechanism allows for the synthesis of complex organic compounds with high efficiency and selectivity.
Biochemical and Physiological Effects:
4-[(3-bromophenoxy)acetyl]-2,6-dimethylmorpholine has not been extensively studied for its biochemical and physiological effects. However, it has been found to be non-toxic and non-carcinogenic in animal studies.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-[(3-bromophenoxy)acetyl]-2,6-dimethylmorpholine in lab experiments is its effectiveness as a ligand in metal-catalyzed reactions. It allows for the synthesis of complex organic compounds with high efficiency and selectivity. However, the limitations of using 4-[(3-bromophenoxy)acetyl]-2,6-dimethylmorpholine include its high cost and limited availability.

Future Directions

There are several future directions for the use of 4-[(3-bromophenoxy)acetyl]-2,6-dimethylmorpholine in scientific research. One direction is the development of new metal-catalyzed reactions using 4-[(3-bromophenoxy)acetyl]-2,6-dimethylmorpholine as a ligand. Another direction is the investigation of the biochemical and physiological effects of 4-[(3-bromophenoxy)acetyl]-2,6-dimethylmorpholine in animal studies. Additionally, the synthesis of 4-[(3-bromophenoxy)acetyl]-2,6-dimethylmorpholine derivatives with improved properties is an area of future research.

Synthesis Methods

4-[(3-bromophenoxy)acetyl]-2,6-dimethylmorpholine can be synthesized through a multistep process involving the reaction of 2,6-dimethylmorpholine with 3-bromophenol, followed by acetylation with acetic anhydride. The final product is obtained through purification and isolation.

Scientific Research Applications

4-[(3-bromophenoxy)acetyl]-2,6-dimethylmorpholine has been used in various scientific research applications, including as a ligand in metal-catalyzed reactions. It has been found to be effective in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

properties

IUPAC Name

2-(3-bromophenoxy)-1-(2,6-dimethylmorpholin-4-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO3/c1-10-7-16(8-11(2)19-10)14(17)9-18-13-5-3-4-12(15)6-13/h3-6,10-11H,7-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDZKSTVMXKMRGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)COC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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